molecular formula C16H23NO4S B5306924 phenyl 1-(butylsulfonyl)-4-piperidinecarboxylate

phenyl 1-(butylsulfonyl)-4-piperidinecarboxylate

Cat. No. B5306924
M. Wt: 325.4 g/mol
InChI Key: GOSICVZEXPNWNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl 1-(butylsulfonyl)-4-piperidinecarboxylate, also known as Boc-4-piperidone, is a chemical compound widely used in scientific research. It is a versatile building block in the synthesis of various biologically active molecules.

Mechanism of Action

Phenyl 1-(butylsulfonyl)-4-piperidinecarboxylatedone acts as a precursor in the synthesis of various biologically active molecules. It is not known to have any direct pharmacological activity.
Biochemical and Physiological Effects:
phenyl 1-(butylsulfonyl)-4-piperidinecarboxylatedone is not known to have any direct biochemical or physiological effects. However, the molecules synthesized from phenyl 1-(butylsulfonyl)-4-piperidinecarboxylatedone may have various effects on the body, depending on their pharmacological activity.

Advantages and Limitations for Lab Experiments

Phenyl 1-(butylsulfonyl)-4-piperidinecarboxylatedone is a versatile building block in the synthesis of various biologically active molecules. It is relatively easy to synthesize and has high purity. However, the synthesis of phenyl 1-(butylsulfonyl)-4-piperidinecarboxylatedone requires the use of hazardous chemicals, including di-tert-butyl dicarbonate and butylsulfonyl chloride. Therefore, caution must be taken when handling these chemicals.

Future Directions

May include the synthesis of novel biologically active molecules using phenyl 1-(butylsulfonyl)-4-piperidinecarboxylatedone as a building block. Additionally, the development of new synthesis methods for phenyl 1-(butylsulfonyl)-4-piperidinecarboxylatedone may improve the efficiency and safety of its synthesis. Furthermore, the investigation of the pharmacological activity of molecules synthesized from phenyl 1-(butylsulfonyl)-4-piperidinecarboxylatedone may lead to the discovery of new drugs.

Synthesis Methods

Phenyl 1-(butylsulfonyl)-4-piperidinecarboxylatedone can be synthesized using various methods, including the reaction of piperidone with di-tert-butyl dicarbonate, followed by the reaction with butylsulfonyl chloride. Another method involves the reaction of piperidone with di-tert-butyl dicarbonate and butylsulfonic acid in the presence of a catalyst. Both methods yield high purity phenyl 1-(butylsulfonyl)-4-piperidinecarboxylatedone.

Scientific Research Applications

Phenyl 1-(butylsulfonyl)-4-piperidinecarboxylatedone is widely used in scientific research as a building block in the synthesis of various biologically active molecules. It is used in the synthesis of various drugs, including antipsychotics, antidepressants, and anticonvulsants. phenyl 1-(butylsulfonyl)-4-piperidinecarboxylatedone is also used in the synthesis of peptides and peptidomimetics.

properties

IUPAC Name

phenyl 1-butylsulfonylpiperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4S/c1-2-3-13-22(19,20)17-11-9-14(10-12-17)16(18)21-15-7-5-4-6-8-15/h4-8,14H,2-3,9-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOSICVZEXPNWNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCC(CC1)C(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200237
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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